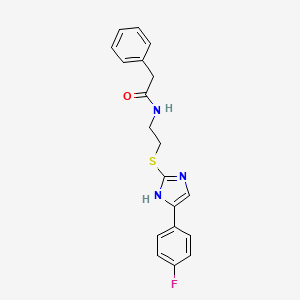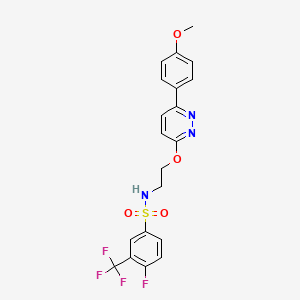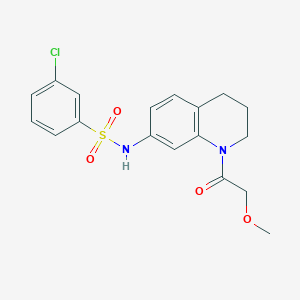
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. The structural complexity of this compound, characterized by the presence of a chloro group, a methoxyacetyl group, and a tetrahydroquinoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline moiety: : This can be achieved by cyclizing a suitable precursor, often through a Pictet-Spengler reaction.
Introduction of the methoxyacetyl group: : This step involves acylation using methoxyacetic anhydride.
Sulfonamide formation: : Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar steps but optimized for large-scale synthesis. This would include using automated reactors, continuous flow techniques, and optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : Reduction reactions may target the sulfonamide group or the carbonyl group of the methoxyacetyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the chloro and methoxy groups.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium hydride, halogenating agents like chlorine or bromine.
Major Products: The major products depend on the specific reaction conditions but can include various oxidation, reduction, or substitution derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound can serve as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology: In biological research, the compound might be used to study interactions with specific enzymes or receptors, given its structural features.
Medicine: Potential medicinal applications include the development of new drugs. Its unique structure could interact with biological targets in ways that traditional molecules do not, possibly leading to new treatments for various conditions.
Industry: In industrial applications, it could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action will depend on the specific application. For medicinal purposes, it might interact with protein targets such as enzymes or receptors. The interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
3-chloro-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)benzenesulfonamide
Properties
IUPAC Name |
3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGMKYZEHOLONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2940883.png)

![1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2940885.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2940887.png)
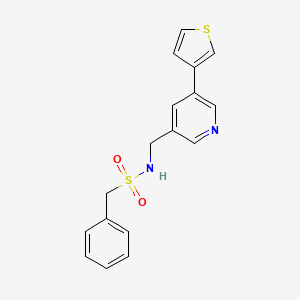
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2940890.png)

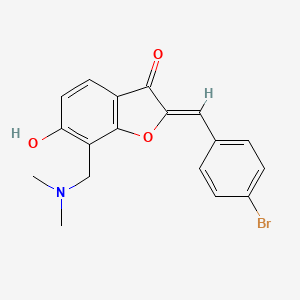
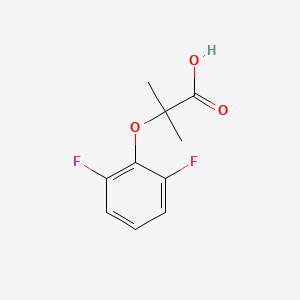
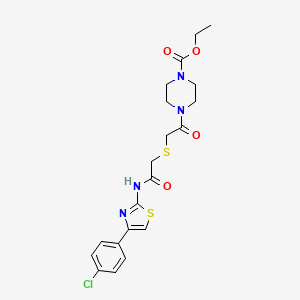
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)
